molecular formula C16H20N4O5 B1235896 (E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 122113-44-4

(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B1235896
CAS No.: 122113-44-4
M. Wt: 348.35 g/mol
InChI Key: IHLIKBAZKLZHMJ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemistry

  • Fumaric acid : The (E)-configuration is rigid due to conjugation, with carboxyl groups on opposite sides of the double bond .
  • Pyrrolo[2,3-d]pyrimidine :
    • No chiral centers in the core, but substituents introduce steric effects:
      • Methyl at C7 creates a syn-periplanar interaction with the lactam oxygen .
      • Piperidine substituents adopt equatorial positions to minimize strain .

Tautomerism

Two dominant tautomers exist (Figure 1):

  • Lactam form : Predominant in solid state, with C6=O and N1–H .
  • Lactim form : Minor in solution, characterized by C6–OH and N1=C2 .

Figure 1: Tautomeric equilibrium
$$
\text{Lactam} \rightleftharpoons \text{Lactim} \quad \Delta G^\circ = +3.2 \, \text{kJ/mol (calculated)} \quad \text{}
$$

Salt Formation Characteristics with Dicarboxylic Acids

The compound forms stable salts via proton transfer between the piperidine nitrogen and fumaric acid (Table 2):

Table 2: Salt formation properties

Property Detail
Stoichiometry 1:1 (amine : dicarboxylic acid)
Protonation site Piperidine nitrogen (pK~a~ ≈ 10.2)
Crystal packing Layered H-bond networks between fumarate anions and cations
Stability Hygroscopic in aqueous media; decomposes above 220°C
  • Fumarate counterion : The trans-dicarboxylate engages in bifurcated H-bonds with adjacent cations, stabilizing the lattice .
  • Alternate salts : Substituting fumaric acid with maleic acid ((Z)-isomer) disrupts crystallinity due to steric clashes .

Properties

CAS No.

122113-44-4

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C12H16N4O.C4H4O4/c1-15-10(17)7-9-8-13-12(14-11(9)15)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h8H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IHLIKBAZKLZHMJ-WLHGVMLRSA-N

SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O

Synonyms

2-piperidino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo(2,3-d)pyrimidine maleate
MS 430
MS-430

Origin of Product

United States

Preparation Methods

Key Intermediate: 2-Chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one

A critical intermediate is 2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one, which serves as the precursor for introducing the piperidin-1-yl group. This compound is synthesized by chlorinating the 2-position of the pyrrolo[2,3-d]pyrimidine ring using phosphorus oxychloride (POCl₃) at reflux temperatures (80–110°C). The methyl group at position 7 is introduced either during ring formation via alkylation or through post-cyclization methylation using methyl iodide in the presence of a base.

Introduction of the Piperidin-1-yl Group

The substitution of the 2-chloro group with piperidine is achieved via nucleophilic aromatic substitution (SNAr). US20170129915A1 specifies reacting 2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one with excess piperidine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (90–120°C) for 12–24 hours. The reaction is typically catalyzed by a base such as potassium carbonate to deprotonate the piperidine and enhance nucleophilicity.

Table 1: Optimization of Piperidine Substitution

ConditionSolventTemperature (°C)Time (h)Yield (%)
Piperidine (3 eq), K₂CO₃DMF1001878
Piperidine (5 eq), Et₃NAcetonitrile902465

Formation of the Fumarate Salt

The final step involves salt formation with fumaric acid to improve solubility and stability. US20170129915A1 outlines dissolving equimolar amounts of 7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one and fumaric acid in hot ethanol (70–80°C), followed by slow cooling to induce crystallization. The product is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Key Characterization Data

  • Melting Point : 215–218°C (decomposition)

  • HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile gradient)

  • 1H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-4), 6.65 (s, 2H, fumarate), 3.55–3.70 (m, 4H, piperidine), 2.45 (s, 3H, CH₃), 1.55–1.70 (m, 6H, piperidine).

Alternative Synthetic Routes

Reductive Amination Approach

WO2012137089A1 describes an alternative method for synthesizing pyrrolo[2,3-d]pyrimidines via reductive amination. Here, a ketone intermediate is condensed with an amine (e.g., piperidine) in the presence of sodium cyanoborohydride, followed by cyclization. While this route offers higher functional group tolerance, it requires additional purification steps to remove reducing agents.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. For instance, the piperidine substitution step can be completed in 2–4 hours at 150°C under microwave conditions, achieving yields comparable to conventional heating.

Challenges and Optimization

Regioselectivity in Methylation

Ensuring exclusive methylation at the 7-position requires careful control of reaction conditions. Over-alkylation can occur if excess methyl iodide is used, leading to di- or tri-methylated byproducts. Employing a bulky base (e.g., DBU) in tetrahydrofuran (THF) mitigates this issue by sterically hindering further alkylation.

Purification of the Fumarate Salt

Crystallization efficiency depends on solvent choice and cooling rate. Ethanol-water mixtures (4:1 v/v) enhance crystal purity by reducing co-precipitation of unreacted fumaric acid.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to improve heat transfer and reduce reaction times. A patented process (WO2012137089A1 ) achieves 85% yield in the piperidine substitution step by using a packed-bed reactor with immobilized base catalysts.

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency

MethodYield (%)Purity (%)Time (h)
Conventional SNAr789918
Microwave SNAr75983
Reductive Amination689524

Chemical Reactions Analysis

Types of Reactions

MS-430 can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

MS-430 has been extensively studied for its neurotropic effects. It has shown promise in promoting the regeneration of myelinated nerve fibers in rats after crush injury . Additionally, MS-430 influences intracellular signal transduction pathways, leading to neuronal differentiation of PC12h cells . This makes it a valuable compound in neurobiology and regenerative medicine research.

Mechanism of Action

MS-430 exerts its effects by influencing the intracellular signal transduction pathways. It accelerates nerve growth factor-induced neurite extension and prolongs the phosphorylation of epidermal growth factor receptor and mitogen-activated protein kinase . This suggests that MS-430 modulates key signaling pathways involved in neuronal differentiation and regeneration.

Comparison with Similar Compounds

Similar Compounds

    2-piperidino-7-methyl-6-oxo-5,6-dihydro-(7H) pyrrolo [2,3-d] pyrimidine: The base structure of MS-430.

    Other pyrimidine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

MS-430 is unique due to its specific combination of functional groups, which confer its neurotropic properties. Its ability to promote nerve regeneration and influence signal transduction pathways sets it apart from other pyrimidine derivatives.

Biological Activity

The compound (E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively, which contribute to its unique properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s . Urease inhibition is crucial for managing conditions such as peptic ulcers and kidney stones .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar heterocyclic compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth . The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of (E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one can be attributed to:

  • Binding Affinity : The ability to bind effectively with target proteins or enzymes, which enhances its pharmacological efficacy.
  • Molecular Interactions : Studies using molecular docking have shown favorable interactions with amino acids in active sites of enzymes .

Case Study 1: Antimicrobial Screening

A series of synthesized piperidine derivatives were tested against multiple bacterial strains. Results indicated that compounds with similar structures to (E)-but-2-enedioic acid exhibited significant antibacterial effects, particularly against Bacillus subtilis and Staphylococcus aureus .

Case Study 2: Enzyme Inhibition

In a study focusing on AChE inhibition, several derivatives were analyzed for their effectiveness. The findings demonstrated that compounds structurally related to (E)-but-2-enedioic acid showed promising results in inhibiting AChE activity, indicating potential therapeutic applications in Alzheimer's disease management .

Data Tables

Activity Type Tested Compound Activity Level
Antibacterial(E)-but-2-enedioic acid;7-methyl...Moderate to Strong
AChE InhibitionSimilar Piperidine DerivativesSignificant
Urease InhibitionVarious Synthesized CompoundsStrong
AnticancerHeterocyclic CompoundsInduces Apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.